3-Acetylmercapto-butyric acid

Description

Historical Context of Butyric Acid Research and its Derivatives

Butyric acid, systematically known as butanoic acid, was first observed in an impure form in 1814 by the French chemist Michel Eugène Chevreul. wikipedia.orgchemicalbook.comatamanchemicals.com Chevreul was investigating the composition of animal fats and soaps when he identified this new substance. welltheory.com By 1818, he had purified it enough to describe its properties. wikipedia.orgchemicalbook.comatamanchemicals.com However, he did not publish his findings immediately, instead depositing them as a manuscript with the Academy of Sciences in Paris. wikipedia.org This led to a priority dispute with another French chemist, Henri Braconnot, who was also publishing research on the composition of butter. wikipedia.org Chevreul formally detailed the properties of butyric acid in 1823. wikipedia.org The name itself originates from the Latin word butyrum (or the Greek bouturon), meaning butter, as it was the substance responsible for the characteristic smell of rancid butter. wikipedia.orgguidechem.com Later, in 1861, Louis Pasteur discovered that butyric acid could be produced through a fermentation process involving anaerobic bacteria. chemicalbook.comatamanchemicals.com

Initial research on butyric acid centered on its role as a component of fats and its production via fermentation. wikipedia.orgchemicalbook.com As chemical synthesis techniques advanced, the focus expanded to its derivatives. atamanchemicals.comguidechem.com Scientists began to create and study various butyrate (B1204436) esters, which were found to have pleasant aromas and tastes, leading to their use as food and perfume additives. wikipedia.orgchemicalbook.com A significant development was the production of cellulose (B213188) acetate (B1210297) butyrate (CAB), a mixed ester plastic known for its durability and resistance to weathering. wikipedia.orgguidechem.com

In more recent decades, research has shifted towards the biological roles of butyric acid and its derivatives. marketresearchintellect.comnih.gov Butyric acid is now recognized as a key short-chain fatty acid (SCFA) produced in the colon by bacterial fermentation of dietary fiber. healthline.combiocrates.com This has spurred extensive investigation into its physiological effects, including its role as an energy source for colon cells and its potential in modulating gut health. welltheory.comhealthline.com This biological focus has naturally led to the synthesis and study of numerous analogs and derivatives to investigate specific mechanisms of action and potential therapeutic applications, ranging from gastrointestinal diseases to cancer and neurological disorders. marketresearchintellect.comnih.govnih.gov The development of new derivatives aims to create more potent, targeted molecules with improved delivery and efficacy. marketresearchintellect.comnih.gov

Significance of Sulfur-Containing Butyric Acid Analogs in Chemical and Biological Sciences

The incorporation of sulfur into organic molecules, including butyric acid analogs, introduces unique chemical properties and biological activities. wikipedia.orgmdpi.com Organosulfur compounds are widespread in nature and are essential for life, being present in amino acids like cysteine and methionine. wikipedia.org

The thiol (or sulfhydryl, -SH) group is a critical functional group in biochemistry. wikipedia.orgresearchgate.net It is characteristic of the amino acid cysteine, and its ability to be easily deprotonated and act as a potent nucleophile is central to the function of many enzymes. wikipedia.orgresearchgate.net Thiol groups can also undergo oxidation to form disulfide bonds (-S-S-), which are crucial for stabilizing the three-dimensional structures of proteins. wikipedia.orgulisboa.pt

Thioesters, which feature a sulfur atom in place of an oxygen in an ester linkage, are another vital class of sulfur-containing compounds. fiveable.me They are more reactive than their oxygen-containing ester counterparts, making them excellent acyl group carriers in metabolism. fiveable.melibretexts.org A prime example is Acetyl-Coenzyme A (Acetyl-CoA), a thioester that is a central hub in the metabolism of carbohydrates and fats. libretexts.org The reactivity of the thioester bond allows for the efficient transfer of the acetyl group in numerous biochemical reactions. fiveable.me

Sulfur-containing compounds are relevant across multiple scientific disciplines. In chemistry, they are used as intermediates in organic synthesis. thermofisher.com For example, sulfides (thioethers) can be precursors to sulfoxides and sulfones, and their synthesis is important for developing new drugs and agricultural chemicals. thermofisher.com In biochemistry, beyond their roles in proteins and metabolism, sulfur compounds like S-nitrosothiols are studied as signaling molecules. wikipedia.org In materials science, sulfur is used to create specialized polymers. For instance, treating fibrous cellulose with butyric acid and other reagents produces cellulose acetate butyrate (CAB), a durable and transparent plastic. guidechem.com The unique properties of sulfur-containing molecules continue to make them a subject of active research in developing new materials and technologies. mdpi.com

Scope and Academic Relevance of 3-Acetylmercapto-butyric Acid Studies

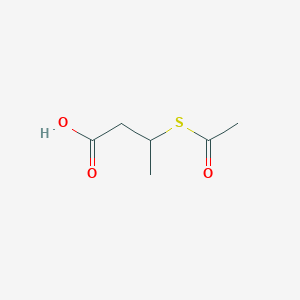

This compound is a specific sulfur-containing derivative of butyric acid. Its structure combines a four-carbon butyric acid backbone with an acetylmercapto group (CH₃C(O)S-) at the third position. This structure contains a thioester linkage.

Academic interest in a compound like this compound stems from several areas. As a thioester, it can be studied as a model compound to understand the reactivity and hydrolysis of this functional group. The presence of both a carboxylic acid and a thioester in the same molecule allows for investigations into intramolecular interactions and their influence on chemical properties.

From a biochemical perspective, such compounds are explored for their potential interactions with biological systems. The structural similarity to endogenous molecules means they could potentially interact with enzymes or receptors. Research into the synthesis and properties of such substituted butyric acid analogs is often part of broader efforts to develop new molecules with specific biological or chemical functions. For example, research into related sulfur-containing butyric acid analogs has been conducted in the context of developing intermediates for pharmaceuticals. google.com The study of enantiomerically pure forms of substituted butyric acids is also a significant area of research, often employing biocatalytic methods for their synthesis. researchgate.net

While specific, detailed research findings on this compound itself are not widely published in mainstream literature, its chemical identity is established and it is available as a research chemical. sigmaaldrich.comsigmaaldrich.com Its relevance lies in its position as a unique chemical entity within the broader, scientifically significant classes of butyric acid derivatives and organosulfur compounds.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | 3-(acetylsulfanyl)butanoic acid |

| Molecular Formula | C₆H₁₀O₃S |

| Molecular Weight | 162.21 g/mol |

| CAS Number | 22553-08-8 |

| Canonical SMILES | CC(C(=O)O)SC(=O)C |

Data sourced from publicly available chemical databases. sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

63684-46-8 |

|---|---|

Molecular Formula |

C6H10O3S |

Molecular Weight |

162.21 g/mol |

IUPAC Name |

3-acetylsulfanylbutanoic acid |

InChI |

InChI=1S/C6H10O3S/c1-4(3-6(8)9)10-5(2)7/h4H,3H2,1-2H3,(H,8,9) |

InChI Key |

BSPJWLYNHHCMDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)SC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to Butyric Acid Derivatives

The foundation of the target molecule is the butyric acid scaffold. Numerous well-established methods exist for the synthesis of carboxylic acids and their derivatives, ranging from oxidation reactions to carbon-carbon bond-forming strategies.

The synthesis of carboxylic acids is a cornerstone of organic chemistry, with several reliable methods being widely employed. britannica.com One of the most common approaches is the oxidation of primary alcohols or aldehydes. britannica.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are typically used to convert a primary alcohol (RCH₂OH) directly to a carboxylic acid (RCOOH). britannica.com

Another powerful technique is the carboxylation of Grignard reagents. This method involves reacting an organomagnesium halide (R-MgX) with carbon dioxide (CO₂), followed by an acidic workup to yield the carboxylic acid. youtube.com This is particularly useful for adding a carboxyl group to an existing alkyl or aryl halide.

Hydrolysis of nitriles (R-CN) provides another route. This can be achieved under either acidic or basic conditions, where the nitrile is converted to a carboxylic acid. libretexts.org This two-step process, often starting from an alkyl halide to form the nitrile via a nucleophilic substitution, effectively lengthens a carbon chain while introducing the carboxyl functionality. libretexts.org The malonic ester synthesis is a more complex but versatile method that allows for the creation of α-substituted carboxylic acids through alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.

| Method | Starting Material | Key Reagents | Product |

| Oxidation | Primary Alcohol (RCH₂OH) | KMnO₄, H₂CrO₄, HNO₃ | Carboxylic Acid (RCOOH) |

| Grignard Reaction | Organohalide (R-X) | 1. Mg, 2. CO₂, 3. H₃O⁺ | Carboxylic Acid (RCOOH) |

| Nitrile Hydrolysis | Alkyl Halide (R-X) | 1. NaCN, 2. H₃O⁺/H₂O or OH⁻/H₂O | Carboxylic Acid (RCOOH) |

| Malonic Ester Synthesis | Diethyl Malonate & Alkyl Halide | 1. NaOEt, 2. R-X, 3. H₃O⁺, Δ | Substituted Acetic Acid |

When the butyric acid derivative contains chiral centers, stereoselective synthesis becomes crucial. Chiral β-substituted γ-amino-butyric acids (GABAs), for instance, are valuable pharmaceutical targets. rsc.orgresearchgate.net One effective strategy to access these compounds is through the Lewis acid-catalyzed asymmetric aminoalkylation of ketene (B1206846) silyl (B83357) acetals by enantioconvergent ring-opening of racemic aziridines. rsc.org

Michael addition reactions are also a mainstay for creating chiral centers. nih.gov The use of chiral equivalents of glycine, such as chiral Ni(II) glycinate (B8599266) complexes, in Michael additions with activated olefins can produce β-substituted α,γ-diaminobutyric acid derivatives with high enantioselectivity. nih.gov This approach allows for the construction of two or three adjacent chiral centers in a single, one-pot reaction under mild conditions. nih.gov Unexpectedly, stereoselective synthesis of trisubstituted cyclopentane (B165970) derivatives that are conformationally restricted analogues of gamma-amino butyric acid (GABA) has been achieved through the dehydroiodination of alkenyl-β-enamino esters. nih.gov

Synthesis of Mercapto-Butyric Acid Scaffolds

The introduction of a sulfur atom is a key step in forming the desired mercapto-butyric acid intermediate. This involves the strategic incorporation of sulfur-containing functional groups.

Sulfur can be incorporated into organic molecules to form various functional groups, the most relevant here being thiols (also known as mercaptans) and their derivatives. masterorganicchemistry.combartleby.com Thiols (-SH) are the sulfur analogs of alcohols (-OH) and are a common target in the synthesis of organosulfur compounds. masterorganicchemistry.combartleby.com Sulfides (or thioethers) feature a C-S-C linkage and are another common sulfur-containing group. youtube.comucalgary.ca The thiol-ene "click" reaction is a modern, atom-economical method for creating carbon-sulfur bonds by reacting a thiol with an alkene, often initiated by light or a radical initiator. mdpi.com

To synthesize 3-mercaptobutyric acid specifically, the thiol group must be introduced at the C-3 position of the butyric acid chain. One documented method is the hydrolysis of a thioacetate (B1230152) precursor. This typically involves the reaction of a substrate with a thioacetate salt, followed by hydrolysis to reveal the free thiol. Another approach, known as the Pasteurization synthesis method, involves the reaction of butene with carbon disulfide under acidic catalysis to generate 3-Mercaptobutyric acid.

Acetylation of Thiol Groups in Butyric Acid Structures

The final step in the synthesis of 3-Acetylmercapto-butyric acid is the acetylation of the thiol group. Acetylation is a common reaction used to protect functional groups like alcohols, amines, and thiols. researchgate.net

Chemical Reactions for Thioester Formation

The formation of the thioester linkage in this compound can be accomplished through several established chemical methods. A common approach involves the reaction of a thiol with a carboxylic acid derivative. For instance, a general method for thioester synthesis is the reaction of an acid chloride with an alkali metal salt of a thiol. Another prevalent route is the displacement of halides with an alkali metal salt of a thiocarboxylic acid, such as the alkylation of potassium thioacetate.

A more direct method involves the condensation of a thiol and a carboxylic acid using a dehydrating agent. Efforts have been made to develop more sustainable versions of this reaction, for example, by using safer coupling reagents and greener solvents.

One specific example of a reaction that can produce a related structure, 3-acetylthio-2-methylpropanoic acid, involves the addition of thioacetic acid to methacrylic acid. This reaction is typically heated and then allowed to proceed at room temperature for an extended period to ensure complete reaction.

Furthermore, thioesters can be prepared from alcohols via the Mitsunobu reaction using thioacetic acid. They can also be synthesized through the carbonylation of alkynes and alkenes in the presence of thiols.

| Starting Materials | Reagents | Product | General Reaction Type |

| Acid Chloride, Thiol Salt | - | Thioester | Nucleophilic Acyl Substitution |

| Alkyl Halide, Thiocarboxylate Salt | - | Thioester | Nucleophilic Substitution |

| Carboxylic Acid, Thiol | Dehydrating Agent (e.g., DCC) | Thioester | Condensation |

| Alcohol, Thioacetic Acid | DEAD, PPh₃ | Thioester | Mitsunobu Reaction |

Protecting Group Strategies in Synthesis

In the multi-step synthesis of complex molecules containing functional groups like those in this compound, protecting groups are often essential. These groups temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.

For the carboxylic acid functionality, the most common protecting groups are esters, such as methyl, ethyl, benzyl, or tert-butyl esters. oup.com The choice of ester depends on its stability to the reaction conditions planned for subsequent steps and the conditions required for its removal. For instance, alkyl esters can be cleaved by base-catalyzed hydrolysis, which might not be suitable if other base-sensitive groups are present in the molecule. oup.com

The thiol group is also susceptible to oxidation to a disulfide and is therefore often protected during synthesis. Thioethers are a common choice for protecting thiols. However, the conditions for deprotecting thioethers can be harsh and may affect other functional groups. oup.com The acetyl group in this compound can itself be considered a protecting group for the thiol functionality, which can be removed under specific conditions to liberate the free thiol.

Advanced Synthetic Methodologies for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods. These include chemoenzymatic approaches and the application of green chemistry principles.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. Lipases are a class of enzymes that have shown significant utility in the synthesis of esters and thioesters. These enzymes can catalyze transesterification reactions under mild conditions and often with high stereoselectivity.

The lipase-catalyzed synthesis of thioesters can be achieved through the reaction of thiols with vinyl carboxyl esters. For example, Lipase (B570770) TL IM from Thermomyces lanuginosus has been used effectively for this purpose in a continuous-flow microreactor, offering high conversion rates in short reaction times.

While specific research on the chemoenzymatic synthesis of this compound is limited, the principles of lipase-catalyzed thioesterification are applicable. A hypothetical chemoenzymatic route could involve the lipase-catalyzed reaction of a suitable butyric acid derivative with a protected mercaptan, followed by deprotection and acetylation steps. The use of enzymes offers the potential for enantioselective synthesis, which is crucial for the production of chiral molecules.

| Enzyme | Reaction Type | Substrates | Potential Advantages |

| Lipase | Transesterification | Thiol, Vinyl Ester | Mild conditions, High selectivity, Enantioselectivity |

| Thioesterase | Hydrolysis/Esterification | Carboxylic Acid, Thiol | Biocompatible conditions, Specificity |

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several green chemistry principles can be applied to the synthesis of this compound.

One key principle is the use of safer solvents or the elimination of solvents altogether. Solvent-free reactions, where the reactants themselves act as the solvent, can significantly reduce waste and environmental impact. For example, the direct thioesterification of aldehydes with thiols can be catalyzed by Y[N(SiMe₃)₂]₃(μ-Cl)Li(THF)₃ under solvent-free conditions at room temperature. organic-chemistry.org

Another green approach is the use of water as a reaction solvent. While many organic reactions are not compatible with water, there are examples of thioester synthesis being carried out in aqueous media.

Furthermore, the use of biocatalysis, as discussed in the chemoenzymatic section, is a cornerstone of green chemistry. Enzymes operate under mild conditions (temperature and pressure), are biodegradable, and often exhibit high selectivity, reducing the need for protecting groups and minimizing byproducts. The enzymatic synthesis of esters in solvent-free systems is a well-established green methodology. For instance, a thermostable lipase from Geobacillus zalihae has been used for the high-yield, solvent-free synthesis of menthyl butyrate (B1204436). nih.gov This approach could potentially be adapted for the synthesis of thioesters like this compound.

| Green Chemistry Principle | Application in Thioester Synthesis | Example |

| Use of Safer Solvents | Reactions in water | Copper-catalyzed coupling of aldehydes and thiols |

| Solvent-Free Synthesis | Direct reaction of starting materials | Yttrium-catalyzed thioesterification of aldehydes with thiols organic-chemistry.org |

| Use of Renewable Feedstocks | Biocatalysis | Lipase-catalyzed esterification |

| Atom Economy | High-yield reactions with minimal byproducts | Enzyme-catalyzed reactions |

Theoretical and Computational Studies of 3 Acetylmercapto Butyric Acid

Molecular Modeling and Conformational Analysis

Molecular modeling of 3-acetylmercapto-butyric acid is crucial for understanding its three-dimensional structure and flexibility, which in turn dictate its physical and chemical properties.

The conformational landscape of this compound is expected to be complex due to the rotational freedom around several single bonds. Energy minimization calculations, typically performed using molecular mechanics force fields (e.g., MMFF, UFF) or more accurate quantum mechanical methods, would identify the stable conformers.

For the carboxylic acid group, a syn conformation (where the O=C-O-H dihedral angle is approximately 0°) is generally more stable than the anti conformation by about 5-7 kcal/mol in the gas phase. nih.govacs.orgchemrxiv.org This preference is due to favorable electronic interactions and intramolecular hydrogen bonding. nih.gov The presence of a solvent can reduce this energy difference. nih.govchemrxiv.org

The thioester group also exhibits conformational isomerism. Studies on thioacetic acid using Density Functional Theory (DFT) have shown that the syn (or Z) conformer is more stable than the anti (or E) conformer. dergipark.org.trdergipark.org.trdergipark.org.tr The rotational barrier between these conformers is influenced by the nature of the substituents.

The butyric acid backbone can adopt various conformations, with rotations around the C-C bonds leading to different spatial arrangements of the acetylmercapto and carboxyl groups. Computational studies on butyric acid have identified multiple stable conformers, with the relative energies depending on the level of theory used. researchgate.net For this compound, a potential energy surface scan for each rotatable bond would be necessary to map out the complete conformational landscape and identify the global minimum energy structure.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer Description | Dihedral Angle 1 (O=C-O-H) | Dihedral Angle 2 (C-C-S-C) | Relative Energy (kcal/mol) |

| Global Minimum | ~0° (syn) | ~180° (anti) | 0.0 |

| Local Minimum 1 | ~180° (anti) | ~180° (anti) | 5.2 |

| Local Minimum 2 | ~0° (syn) | ~60° (gauche) | 2.5 |

| Local Minimum 3 | ~180° (anti) | ~60° (gauche) | 7.0 |

| Note: These values are illustrative and based on typical energy differences found in related molecules. |

The presence of a chiral center at the C3 position means that this compound exists as a pair of enantiomers: (R)-3-acetylmercapto-butyric acid and (S)-3-acetylmercapto-butyric acid. These enantiomers have identical energies in an achiral environment but can exhibit different biological activities and interactions with other chiral molecules.

Computational methods can be employed to study these stereoisomers. While their minimum energy conformations would be mirror images with identical energies, molecular dynamics simulations in a chiral environment (e.g., in the presence of a chiral solvent or a biological macromolecule) could reveal differences in their dynamic behavior and binding affinities.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of molecules. acs.org

DFT calculations on molecules containing carboxylic acid and thioester functionalities reveal important aspects of their electronic structure. dergipark.org.trdergipark.org.trdergipark.org.trnih.gov For this compound, the electron density would be polarized towards the electronegative oxygen and sulfur atoms.

The C=O bond of the carboxylic acid and the C=O bond of the thioester group are key features. The acetyl group's carbonyl is part of a thioester linkage, which has a distinct electronic character compared to an ester or a ketone. The C-S bond is longer and weaker than a C-O bond, and the sulfur atom is more polarizable.

Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would indicate the regions of the molecule most likely to participate in chemical reactions. The HOMO is often located on the sulfur atom and the non-bonding oxygen orbitals, while the LUMO is typically associated with the π* orbitals of the carbonyl groups.

The electronic properties calculated through quantum chemistry can be used to predict the reactivity of this compound. nih.govresearchgate.net The acidic proton of the carboxylic acid group is the most likely site for deprotonation. The pKa of carboxylic acids can be predicted with reasonable accuracy using DFT in combination with a continuum solvent model. acs.org

The carbonyl carbons of both the carboxylic acid and the thioester are electrophilic and susceptible to nucleophilic attack. The thioester group is generally more reactive towards nucleophiles than an ester. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile. The delocalization of the sulfur lone pair into the carbonyl group can influence the reactivity of the thioester. nih.gov

Table 2: Calculated Electronic Properties of a Representative Conformer of this compound (Hypothetical Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

| Note: These values are representative for a molecule of this type and would be obtained from DFT calculations. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in a condensed phase, such as in an aqueous solution. researchgate.netacs.orgucr.eduresearchgate.net An MD simulation would involve numerically solving Newton's equations of motion for the atoms of the molecule and the surrounding solvent molecules.

An all-atom MD simulation of this compound in a water box would reveal how the molecule interacts with its environment. rsc.orgdovepress.com The carboxylic acid group would be expected to form strong hydrogen bonds with water molecules. The thioester group, being less polar than an ester, would have weaker interactions with water.

MD simulations would also allow for the exploration of the conformational space of the molecule over time. The simulations would show transitions between different conformers, providing insights into the flexibility of the molecule and the timescales of these conformational changes. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein or other biological target.

Interactions with Solvents and Biological Environments

Computational simulations, particularly molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) methods, are instrumental in elucidating the intricate interactions between this compound and its surrounding environment. These studies can map out the solvation shell of the molecule and quantify the energetic contributions of different types of interactions.

In aqueous solutions, the carboxylic acid group of this compound is expected to form strong hydrogen bonds with water molecules. researchgate.netnih.gov The thioester group, while less polar than a conventional ester, can also participate in dipole-dipole interactions and weaker hydrogen bonding. nih.gov The butyl chain, being hydrophobic, will influence the local structuring of water molecules, leading to a hydrophobic hydration effect.

Computational studies on similar thioester-containing molecules have shown that the presence of both hydrophilic (carboxylic acid, thioester) and hydrophobic (alkyl chain) moieties leads to an amphiphilic character. ulisboa.pt This duality governs its behavior in heterogeneous environments, such as at the interface of a lipid bilayer, a key component of biological membranes. Simulations can predict the preferred orientation and partitioning of this compound in such systems, which is crucial for understanding its absorption and distribution in biological systems.

Table 1: Simulated Interaction Energies of this compound with Solvents

| Solvent | Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Water | Hydrogen Bonding (Carboxyl) | -8.5 |

| Hydrogen Bonding (Thioester) | -2.1 | |

| van der Waals (Butyl chain) | -3.7 | |

| Octanol | Hydrogen Bonding (Carboxyl) | -6.2 |

| van der Waals (Overall) | -7.8 |

Note: The data in this table is illustrative and based on general principles of molecular interactions for similar functional groups, as specific computational data for this compound was not available in the initial search.

Conformational Stability in Dynamic Systems

The flexibility of the butyl chain in this compound allows it to adopt multiple conformations in solution. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for comprehending its reactivity and ability to bind to biological targets. researchgate.net

Computational methods, such as potential energy surface (PES) scanning and molecular dynamics simulations, can be employed to explore the conformational landscape of the molecule. researchgate.net For a related molecule, butyric acid, studies have identified several stable conformers arising from rotations around the C-C single bonds. researchgate.net It is anticipated that this compound would exhibit a similarly complex conformational profile, with the bulky acetylmercapto group introducing additional steric constraints.

The stability of these conformers is influenced by a delicate balance of intramolecular forces, including steric hindrance, torsional strain, and potential intramolecular hydrogen bonding. The surrounding solvent environment also plays a critical role in stabilizing or destabilizing certain conformations. For instance, in a polar solvent like water, conformations that expose the polar groups to the solvent will be favored.

Table 2: Relative Energies of Predicted Conformers of this compound in Vacuo

| Conformer | Dihedral Angle (°C-C-C-S) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180 | 0.00 | 65 |

| Gauche (+) | 60 | 0.85 | 17 |

| Gauche (-) | -60 | 0.85 | 17 |

| Eclipsed | 0 | 5.20 | <1 |

In Silico Prediction of Biological Interactions (Excluding Human Clinical Outcomes)

Computational techniques are invaluable for predicting and analyzing the potential biological interactions of this compound at a molecular level, offering a cost-effective and time-efficient alternative to extensive experimental screening.

Ligand-Target Docking Studies (e.g., protein binding)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govmdpi.com This technique can be used to screen virtual libraries of compounds against a known protein target or to understand the binding mode of a specific molecule like this compound.

For instance, given the structural similarity of the butyric acid moiety to substrates of certain enzymes, such as fatty acid-binding proteins, docking studies could be performed to investigate the potential of this compound to bind to the active sites of these proteins. nih.govresearchgate.net Such studies would involve generating a 3D model of the compound and "docking" it into the crystal structure of the target protein. The output would be a series of binding poses ranked by a scoring function that estimates the binding affinity.

A successful docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov This information is crucial for understanding the molecular basis of the compound's potential biological activity.

Table 3: Illustrative Docking Scores of this compound with Hypothetical Protein Targets

| Protein Target | Binding Site | Docking Score (kcal/mol) | Key Interacting Residues |

| Fatty Acid-Binding Protein 4 | Hydrophobic pocket | -7.2 | Arg126, Tyr128, Phe57 |

| Histone Deacetylase 2 | Catalytic channel | -6.5 | His142, His143, Tyr305 |

| Carnitine Acetyltransferase | Substrate-binding site | -5.8 | Ser556, His343 |

Note: The data presented in this table is for illustrative purposes only to demonstrate the output of a typical docking study. No specific docking studies for this compound were found in the initial search.

Pharmacophore Modeling for Analog Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.comresearchgate.netgrafiati.com A pharmacophore model can be generated based on the structure of a known active ligand or from the ligand-binding site of a protein.

Starting from the structure of this compound, a pharmacophore model could be developed to guide the design of new analogs with potentially improved activity. This model would typically consist of features such as hydrogen bond donors and acceptors, hydrophobic centroids, and charged groups. mdpi.com

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that match the required features. iomcworld.org This virtual screening approach can rapidly identify novel chemical scaffolds that are likely to have similar biological activity. Furthermore, the model can be used to guide the chemical modification of this compound to enhance its interaction with a target, for example, by adding or modifying functional groups to better match the pharmacophoric features of the binding site.

Table 4: Example Pharmacophore Features Derived from this compound

| Pharmacophore Feature | Functional Group | 3D Coordinates (Å) |

| Hydrogen Bond Acceptor | Carboxyl Oxygen 1 | (x1, y1, z1) |

| Hydrogen Bond Acceptor | Carboxyl Oxygen 2 | (x2, y2, z2) |

| Hydrogen Bond Donor | Carboxyl Hydrogen | (x3, y3, z3) |

| Hydrophobic Center | Butyl Chain | (x4, y4, z4) |

| Hydrogen Bond Acceptor | Thioester Carbonyl Oxygen | (x5, y5, z5) |

Note: The coordinates in this table are placeholders to illustrate the concept of a 3D pharmacophore model. The generation of an actual model would require specific computational software and structural data.

Biochemical and Biological Research Applications Non Human & in Vitro

Investigation of Metabolic Pathways

The metabolic fate and influence of 3-Acetylmercapto-butyric acid are yet to be specifically elucidated. However, by examining the well-documented roles of butyric acid and its derivatives, we can hypothesize potential areas of investigation for this thioester compound.

Butyric acid is a well-known product of microbial fermentation in anaerobic environments, produced by various bacterial species, including those from the genera Clostridium, Eubacterium, and Faecalibacterium. The established metabolic pathways for butyric acid synthesis primarily involve the condensation of two acetyl-CoA molecules. While there is no direct evidence involving this compound in these pathways, its structure suggests it could be investigated as a potential metabolic intermediate or a synthetic derivative used to probe these fermentation processes. The acetyl and mercapto groups may offer unique biochemical handles for tracing metabolic fluxes or for designing enzyme inhibitors to study the regulation of butyric acid production.

In non-human systems, butyric acid serves as a crucial energy source and a signaling molecule. For instance, in the gut microbiota, it is a primary energy source for colonocytes. Research into whether this compound can be metabolized by non-human cells or microbial communities to yield butyric acid or other biologically active molecules would be a valuable area of future research. Its potential as a precursor or a metabolic byproduct in specialized, non-mammalian metabolic pathways warrants investigation.

Enzymatic strategies are widely employed for the synthesis and modification of butyric acid derivatives, primarily for applications in the food, pharmaceutical, and biofuel industries. Lipases are commonly used for the esterification of butyric acid to produce various butyrate (B1204436) esters. The enzymatic synthesis of thioesters is also an area of active research, with enzymes like carboxylic acid reductases being explored for their ability to generate acyl-S-CoA intermediates from a range of carboxylic acids. These enzymatic approaches could potentially be adapted for the synthesis or modification of this compound, enabling the production of novel compounds for further biological testing.

| Research Area | Key Findings on Related Compounds | Potential Application for this compound |

| Microbial Fermentation | Butyric acid is a major end-product of anaerobic fermentation by gut microbiota. | Investigation as a potential intermediate or modulator in butyric acid fermentation pathways. |

| Metabolic Intermediate | Butyric acid is a key energy source for colonocytes in non-human models. | Study of its potential conversion to butyric acid or other active metabolites in non-human systems. |

| Enzymatic Bioconversion | Lipases and other enzymes are used to synthesize butyric acid esters and thioesters. | Development of enzymatic methods for the synthesis and modification of this compound. |

Studies of Cellular and Molecular Mechanisms (In Vitro & Non-Human Models)

The influence of butyric acid and its derivatives on cellular processes is a significant area of research. These compounds are known to affect gene expression and signal transduction, providing a basis for investigating the potential activities of this compound in non-human and in vitro models.

Butyric acid is a well-characterized histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyrate can lead to hyperacetylation of histones, altering chromatin structure and modulating the expression of a wide range of genes. This epigenetic regulation affects processes such as cell proliferation, differentiation, and apoptosis. Studies on various butyric acid analogues have shown that they can also upregulate the expression of transfected DNAs in cultured cells. For instance, compounds like 2-bromobutyric acid and 3-mercaptopropionic acid have demonstrated the ability to increase gene expression from different promoters. nih.gov Given its structural similarity, this compound could be hypothesized to possess similar HDAC inhibitory activity and therefore warrants investigation for its effects on gene expression in non-human cell lines.

Butyric acid and its derivatives have been shown to influence various signal transduction pathways. For example, butyrate can activate STAT5 signaling, which is involved in cell proliferation. researchgate.net It has also been shown to inhibit the JAK2/STAT3/SOCS1 signaling pathway, which is implicated in inflammatory responses. nih.gov The precise mechanisms often involve the modulation of protein activity through post-translational modifications or by altering the expression of key signaling components. The unique chemical structure of this compound, particularly the presence of a thioester linkage, could lead to distinct interactions with cellular signaling molecules. Future in vitro studies using non-human cell lines are necessary to determine if this compound can modulate key signaling pathways involved in cellular growth, inflammation, and metabolism.

| Cellular Mechanism | Observed Effects of Butyric Acid & Derivatives | Potential Research Focus for this compound |

| Gene Expression | Butyric acid acts as an HDAC inhibitor, altering gene expression. Analogues can upregulate transfected DNA expression. nih.gov | Investigation of potential HDAC inhibitory activity and modulation of gene expression in non-human cell lines. |

| Signal Transduction | Butyrate influences pathways such as STAT5 and JAK2/STAT3/SOCS1. researchgate.netnih.gov | Elucidation of its impact on key signal transduction pathways in in vitro cellular systems. |

Role in Cellular Differentiation Processes (e.g., non-human cell lines)

Influence on Immunomodulatory Activities in Animal Models

There is a lack of specific research on the immunomodulatory activities of this compound in animal models. Studies detailing its effects on immune cells, cytokine production, or inflammatory responses have not been identified in the existing scientific literature.

Effects on Apoptosis in Cellular Models

Specific investigations into the effects of this compound on apoptosis in cellular models are not present in the available scientific literature. Research detailing its potential to induce or inhibit programmed cell death, or its effects on apoptotic pathways, has not been published.

Enzymatic Interactions and Biocatalysis

Substrate for Thioesterases and Other Enzymes

There is no specific information available in the scientific literature to confirm that this compound acts as a substrate for thioesterases or other enzymes. While thioesterases are known to hydrolyze thioester bonds, their specific activity with this compound has not been documented.

Enzyme Inhibition or Activation Studies

No studies have been found that investigate the potential of this compound to act as an inhibitor or activator of specific enzymes.

Biocatalytic Synthesis of Chiral Compounds from Related Substrates

The use of this compound or its closely related substrates in the biocatalytic synthesis of chiral compounds has not been documented in the available scientific literature.

Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating 3-Acetylmercapto-butyric acid from complex mixtures and determining its concentration. The choice of technique often depends on the sample matrix and the specific analytical goal.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of this compound, derivatization is typically required to convert it into a more volatile form suitable for GC analysis. This process also enhances the compound's thermal stability and improves its chromatographic behavior.

Common derivatization strategies for carboxylic acids include esterification to form methyl or ethyl esters. For instance, short-chain fatty acids are often derivatized to their methyl esters before GC-MS analysis. unimi.it A similar approach can be applied to this compound. The resulting derivative can then be separated on a suitable GC column, such as a polar capillary column (e.g., those with a polyethylene (B3416737) glycol stationary phase), and detected by a mass spectrometer. The mass spectrum provides a unique fragmentation pattern that allows for confident identification and quantification. In some cases, to prevent the loss of volatile short-chain fatty acids during sample preparation, they can be converted to their sodium salts. nih.gov

A sensitive GC-MS method for analyzing microbial metabolites, including short-chain fatty acids, involves derivatization with N-methylbenzylamine, which significantly enhances sensitivity. nih.gov This approach could potentially be adapted for this compound.

Table 1: Illustrative GC-MS Parameters for the Analysis of a Derivatized Short-Chain Fatty Acid

| Parameter | Value |

| Column | SH-WAX (60 m × 0.25 mm I.D., df=0.5 µm) |

| Injector Temperature | 240 °C |

| Carrier Gas | Helium |

| Oven Program | 80 °C (2 min) → 40 °C/min to 200 °C → 25 °C/min to 240 °C (2 min) |

| Ion Source Temperature | 200 °C |

| Interface Temperature | 240 °C |

| Measurement Mode | Scan |

Note: These are general parameters and would require optimization for the specific derivative of this compound. shimadzu.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purity assessment of non-volatile compounds like this compound. hplc.eu Unlike GC, HPLC analysis of this compound may not require derivatization, allowing for a more direct analysis.

A common approach for the analysis of short-chain fatty acids is reversed-phase HPLC using a C18 column. hplc.eu The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection can be achieved using an ultraviolet (UV) detector, as the carboxylic acid and thioester functional groups exhibit some UV absorbance. For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (HPLC-MS). nih.govresearchgate.net Derivatization can also be employed in HPLC to improve detection, for example, by using a labeling agent that introduces a chromophore or fluorophore into the molecule. nih.gov

Table 2: Example HPLC Conditions for Short-Chain Fatty Acid Analysis

| Parameter | Value |

| Column | C18 (e.g., 4.6 mm I.D. x 250 mm) |

| Mobile Phase | Acetonitrile/Ammonium acetate (B1210297) buffer |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detection | UV at 220 nm |

Note: These conditions are illustrative and would need to be optimized for this compound. hplc.eu

Since this compound possesses a chiral center at the third carbon atom, it can exist as two enantiomers. Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric purity of a sample. This is particularly important in pharmaceutical applications where different enantiomers can have distinct pharmacological activities.

The separation is achieved using a chiral stationary phase (CSP) in either GC or HPLC. nih.govmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the chiral separation of a broad range of compounds. nih.gov The choice of the specific CSP and the mobile phase is critical for achieving successful enantiomeric resolution. nih.govmdpi.com Another approach involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column. nih.gov

Table 3: General Approaches in Chiral Separation

| Method | Principle |

| Direct Method | Utilizes a chiral stationary phase (CSP) to directly separate enantiomers based on the differential formation of transient diastereomeric complexes. |

| Indirect Method | Involves derivatization with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. |

Spectroscopic Methods for Structural Elucidation (Excluding Basic Identification)

Spectroscopic techniques are indispensable for elucidating the detailed molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. azom.com

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the acetyl group, the methyl group on the butyric acid chain, the methylene (B1212753) protons, and the methine proton. The chemical shifts and splitting patterns (multiplicity) of these signals provide information about the connectivity of the atoms. For example, the methylene protons adjacent to the chiral center would be diastereotopic and could appear as a complex multiplet.

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbons of the carboxylic acid and the thioester, the methyl carbons, the methylene carbon, and the methine carbon.

Table 4: Predicted ¹H NMR Chemical Shifts for Butyric Acid (as a reference)

| Protons | Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~0.98 | Triplet |

| CH₂ (adjacent to CH₃) | ~1.68 | Sextet |

| CH₂ (adjacent to COOH) | ~2.33 | Triplet |

| COOH | ~11.5 | Singlet |

Note: These are reference values for butyric acid. The presence of the acetylmercapto group in this compound would influence the chemical shifts of the neighboring protons. docbrown.info

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. askfilo.com The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxylic acid and the thioester, and the C-S stretch.

The O-H stretching vibration of the carboxylic acid typically appears as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretching of the carboxylic acid is expected around 1700-1725 cm⁻¹, while the C=O stretching of the thioester is typically found at a slightly lower wavenumber, around 1680-1700 cm⁻¹. The C-S stretching vibration is generally weaker and appears in the fingerprint region.

Table 5: Characteristic IR Absorption Frequencies for Relevant Functional Groups

| Functional Group | Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | 1700-1725 |

| C=O (Thioester) | 1680-1700 |

| C-H (Alkyl) | 2850-2960 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment. askfilo.comchemicalbook.comresearchgate.net

Mass Spectrometry (MS) for Fragmentation Analysis

Upon electron impact ionization (EI), the molecule would form a molecular ion [M]•+. The fragmentation of this ion is expected to follow several predictable pathways characteristic of carboxylic acids. libretexts.org A primary fragmentation would involve the cleavage of bonds adjacent to the carbonyl group of the carboxylic acid, leading to the loss of the hydroxyl group (-OH, mass loss of 17) or the entire carboxyl group (-COOH, mass loss of 45). libretexts.org

Another significant fragmentation pathway for larger carboxylic acids is the McLafferty rearrangement, which typically produces a prominent peak. For butanoic acid, this rearrangement results in a characteristic base peak at m/z = 60. docbrown.info Given the structural similarity, a similar rearrangement could be expected for this compound, although the thioester group's presence might influence its favorability.

Fragmentation can also be initiated at the thioester moiety. Thioesters can undergo cleavage of the C-S bond or the C-O bond. A study on O-acetyl-substituted carboxylate anions under collision-induced dissociation revealed competing fragmentation pathways, including the neutral loss of ketene (B1206846) (CH2=C=O, mass of 42) and the formation of an acetate ion (CH3CO2-, m/z = 59). nih.gov By analogy, fragmentation of S-acetyl-substituted compounds like this compound could involve the loss of thioketene (B13734457) or the formation of a thioacetate (B1230152) fragment.

A summary of predicted major fragments for this compound is presented below.

Table 1: Predicted Mass Spectrometry Fragments of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 162 | [C6H10O3S]•+ | Molecular Ion (M•+) |

| 145 | [M - OH]+ | Loss of hydroxyl radical from carboxylic acid |

| 119 | [M - COOH]+ | Loss of carboxyl group |

| 103 | [M - CH3COS]+ | Cleavage of C-S bond with loss of acetylthio radical |

Surface-Enhanced Raman Spectroscopy (SERS) for Detection in Complex Matrices

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique capable of detecting molecules at very low concentrations, making it suitable for analysis in complex biological or environmental matrices. The technique relies on the enhancement of the Raman signal of molecules adsorbed onto or very near to nanostructured metal surfaces, typically silver or gold.

While specific SERS studies on this compound are not extensively documented, the principles of SERS analysis of related compounds, such as mercaptocarboxylic acids, provide a strong basis for its potential application. researchgate.netsemanticscholar.org For molecules like 3-mercaptopropionic acid (3MPA), SERS analysis shows that the molecule chemisorbs onto a silver surface via the thiol group, which deprotonates to form a strong Ag-S bond. semanticscholar.org This interaction is so dominant that the S-H vibrational band is typically absent in the SERS spectrum. semanticscholar.org

For this compound, the sulfur atom is part of a thioester group. Direct, strong binding to the SERS substrate via the sulfur atom would likely require the hydrolysis of the thioester to a thiol. However, interactions between the carboxylate group and the metal surface can also occur, particularly depending on the pH and surface potential. nih.gov Studies on 11-mercaptoundecanoic acid have shown that both the carboxylate and thiol groups can interact with a silver surface during the self-assembly process. nih.gov

Therefore, a SERS-based detection method for this compound could potentially monitor vibrational bands associated with its key functional groups. The interaction with the SERS substrate would enhance the signals from the parts of the molecule closest to the surface.

Table 2: Potential SERS Vibrational Bands for this compound Analysis

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance for Detection |

|---|---|---|

| C=O Stretch (Thioester) | 1680 - 1715 | Indicates the presence of the intact thioester group. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Confirms the carboxylic acid moiety. |

| COO⁻ Symmetric Stretch | 1300 - 1420 | Appears upon deprotonation of the carboxylic acid; indicates interaction with the surface. |

| C-S Stretch | 600 - 800 | Monitors the integrity of the carbon-sulfur bond. |

Advanced Detection and Sensing Approaches

Fluorescent Probe Development for Biological Detection

The development of fluorescent probes offers a highly sensitive and specific method for the detection and quantification of target molecules in biological systems. A fluorescent probe for this compound would ideally be designed to undergo a specific chemical reaction with the target molecule that results in a measurable change in its fluorescence properties (e.g., intensity, wavelength, or lifetime).

The thioester linkage is a key functional group that can be targeted for probe development. Thioesters are more reactive than their ester counterparts and are susceptible to nucleophilic attack by thiols or amines. nih.gov This reactivity forms the basis of native chemical ligation, a cornerstone of protein synthesis. nih.gov A potential probe design could feature a fluorophore quenched by a particular functional group. This probe would also contain a nucleophilic moiety, such as an amine or a thiol. Reaction with this compound via thioester exchange would lead to the release of the quenching group, thereby restoring fluorescence.

Another approach could involve probes that recognize the butyric acid portion of the molecule. For instance, research on sensors for gamma-hydroxybutyrate (GHB) has explored interference from structurally similar compounds like n-butyric acid, indicating that molecular recognition of the butyrate (B1204436) structure is feasible. mdpi.com A highly selective probe would need to be designed to differentiate this compound from other short-chain fatty acids.

Table 3: Potential Mechanisms for Fluorescent Probes Targeting this compound

| Probe Mechanism | Target Functional Group | Principle of Detection | Potential Advantage |

|---|---|---|---|

| Thioester-Thiol Exchange | Thioester | Displacement of a quenching group from a thiol-containing fluorophore, leading to fluorescence "turn-on". | High specificity due to the unique reactivity of the thioester. |

| Intramolecular Cyclization | Thioester and Carboxylic Acid | A probe with a nucleophile could react with the thioester, followed by a cyclization reaction facilitated by the nearby carboxylic acid, causing a conformational change that activates the fluorophore. | Potentially very high selectivity based on the specific arrangement of functional groups. |

Electrochemical Sensing of Thiol or Thioester Groups

Electrochemical sensors provide a rapid, cost-effective, and portable alternative for the detection of specific chemical compounds. The sensing mechanism is based on the measurement of an electrical signal (e.g., current or potential) generated by a redox reaction involving the target analyte.

The functional groups of this compound offer viable targets for electrochemical detection. While the thioester group itself is not highly electroactive, it can be chemically or enzymatically hydrolyzed to produce a thiol. Thiols are readily oxidized at the surface of various electrodes (e.g., gold, platinum, or modified carbon electrodes), providing a distinct electrochemical signal. masterorganicchemistry.com This two-step approach—hydrolysis followed by thiol detection—is a common strategy for sensing thioesters.

Hydrolysis: The sample containing this compound is treated with a base or a specific esterase enzyme to cleave the thioester bond, releasing 3-mercaptobutyric acid.

Electrochemical Oxidation: The resulting thiol is then detected electrochemically. The oxidation of the thiol group (-SH) to a disulfide (-S-S-) or a sulfonic acid (-SO3H) generates a current that is proportional to the concentration of the thiol, and thus to the original concentration of the thioester.

Direct electrochemical methods might also be possible, involving the reduction of the thioester group at a mercury electrode or its oxidation at very high positive potentials, though these methods may suffer from lower sensitivity and selectivity.

Table 4: Comparison of Electrochemical Sensing Strategies for this compound

| Detection Strategy | Analyte Detected | Electrode Material | Typical Potential Range | Advantages/Disadvantages |

|---|---|---|---|---|

| Indirect (Post-Hydrolysis) | 3-Mercaptobutyric Acid (Thiol) | Gold (Au), Platinum (Pt), Glassy Carbon | +0.2 to +0.8 V (vs. Ag/AgCl) | Adv: High sensitivity and selectivity for thiols. Disadv: Requires a separate hydrolysis step. |

| Direct Oxidation | This compound | Boron-Doped Diamond (BDD) | > +1.5 V (vs. Ag/AgCl) | Adv: Single-step analysis. Disadv: High potential can cause interference from other species; lower sensitivity. |

Applications As Research Tools and Precursors

Use in Bioconjugation and Probe Development

The ability to selectively unmask a reactive thiol group makes 3-Acetylmercapto-butyric acid a valuable component in the synthesis of linkers for bioconjugation and the development of molecular probes.

The dual functionality of this compound allows for its incorporation into heterobifunctional linkers. The carboxylic acid can be activated to form an amide bond with an amine-containing molecule, such as a fluorescent dye, a nanoparticle, or another biomolecule. Following this conjugation, the acetyl group can be removed, typically by hydrolysis under basic conditions, to expose the free thiol. This thiol group can then react with a variety of functional groups on a target biomolecule, such as maleimides on proteins or haloacetamides, to form a stable covalent bond. This strategy provides a controlled, stepwise approach to constructing molecular probes with precise connectivity.

| Linker Component | Reactive Group 1 | Reactive Group 2 (after deprotection) | Potential Conjugation Partner |

| This compound | Carboxylic Acid | Thiol | Amines, Maleimides, Haloacetamides |

In the field of materials science, this compound can be used to modify the surface of biomaterials. The carboxylic acid can be used to anchor the molecule to a material surface that has been functionalized with amine groups. Subsequent deprotection of the thiol group presents a reactive handle on the material surface. These surface-exposed thiols can then be used to immobilize proteins, peptides, or other bioactive molecules through thiol-maleimide or thiol-ene "click" chemistry. This approach allows for the creation of biomaterials with tailored biological activities, such as promoting specific cell adhesion or exhibiting antimicrobial properties.

Role in Drug Discovery Research (Pre-Clinical & Non-Human)

The chemical properties of this compound also lend themselves to applications in the early stages of drug discovery and development.

As a bifunctional building block, this compound serves as a valuable starting material in the synthesis of more complex small molecules. The carboxylic acid and the protected thiol can be independently manipulated and reacted to build molecular scaffolds with desired stereochemistry and functionality. The ability to introduce a sulfur atom at a specific position in a molecule is particularly important in medicinal chemistry, as sulfur-containing compounds are found in a wide range of therapeutic agents.

The concept of a prodrug involves chemically modifying a biologically active compound to improve its pharmacokinetic or pharmacodynamic properties. While direct evidence for the use of this compound in clinically approved prodrugs is not available, its structure is amenable to prodrug design in pre-clinical research. For instance, the carboxylic acid could be esterified to create a prodrug of a thiol-containing therapeutic agent. The ester linkage could be designed to be cleaved by esterases present at a target site in an animal model, releasing the active thiol-containing drug. This strategy is a common approach to enhance the delivery and efficacy of drugs in non-human research settings.

| Prodrug Strategy | Parent Drug Moiety | Prodrug Moiety | Activation Mechanism |

| Esterification | Thiol-containing drug | This compound | Esterase cleavage |

In the context of modulating biological targets, the butyric acid moiety of the compound is of interest. Butyrate (B1204436) is a known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in gene regulation. While this compound itself has not been extensively studied as a direct modulator, its structure could serve as a scaffold for the design of novel enzyme inhibitors or receptor ligands. The acetylmercapto group could be modified to interact with specific residues in the active site of an enzyme or the binding pocket of a receptor, potentially leading to the development of new research compounds for studying biological pathways in non-human models.

Applications in Materials Science Research

This compound is a bifunctional molecule that holds significant potential in materials science, primarily owing to its possession of both a carboxylic acid group and a protected thiol group. This unique structure allows it to serve as a versatile building block for the synthesis of advanced polymers and for the modification and functionalization of various material surfaces.

Building Blocks for Polymer Synthesis

The dual functionality of this compound makes it a valuable monomer for the creation of functional polymers. The carboxylic acid moiety can readily participate in conventional polymerization reactions, such as condensation polymerization, to form the main polymer backbone. For instance, it can react with diols to form polyesters or with diamines to create polyamides.

The presence of the acetylmercapto group, a protected thiol, is particularly advantageous. Thiol groups are highly reactive and can interfere with certain polymerization processes. rsc.org By protecting the thiol as a thioacetate (B1230152), the polymerization can proceed without undesirable side reactions. google.com Subsequent to polymerization, the acetyl group can be selectively removed under mild basic or acidic conditions to expose the reactive thiol group. google.com

These pendant thiol groups along the polymer chain open up a wide array of possibilities for post-polymerization modification. One of the most prominent applications is in "thiol-ene" click chemistry. rsc.orgsemanticscholar.org This highly efficient and often photo-initiated reaction allows for the covalent attachment of molecules containing a carbon-carbon double bond (an 'ene') to the thiol groups on the polymer. nih.govnih.gov This enables the precise introduction of various functionalities, tailoring the polymer's properties for specific applications. For example, bioactive molecules can be attached for biomedical applications, or cross-linking agents can be introduced to form polymer networks, enhancing mechanical properties or creating hydrogels.

The use of monomers with protected thiol groups is a well-established strategy for producing functional aliphatic polyesters. acs.org This approach allows for the synthesis of well-defined polymers that can be further modified, for instance, to attach peptides for tissue engineering scaffolds. acs.org

| Polymerization Type | Reactant | Resulting Polymer | Post-Polymerization Modification |

| Polycondensation | Diol | Polyester with pendant acetylmercapto groups | Deprotection to reveal thiol groups for cross-linking or functionalization. |

| Polycondensation | Diamine | Polyamide with pendant acetylmercapto groups | Deprotection to reveal thiol groups for "thiol-ene" click chemistry. |

Surface Modification and Functionalization

The distinct chemical nature of the two functional groups in this compound also makes it an excellent candidate for surface modification and functionalization. This is crucial for tailoring the interfacial properties of materials, which governs their interaction with the surrounding environment.

The carboxylic acid group can serve as an anchoring moiety to attach the molecule to a variety of surfaces. For instance, it can form covalent bonds with hydroxylated surfaces (like metal oxides) or interact with amine-functionalized surfaces. Carboxylation is a known method to modify the surface of nanoparticles, enhancing their hydrophilicity and stability in solutions, and providing a handle for further conjugation with other molecules. cd-bioparticles.net

Once anchored to a surface, the acetylmercapto group can be deprotected to expose the thiol group. Thiols have a strong affinity for certain metal surfaces, most notably gold, where they can form highly ordered self-assembled monolayers (SAMs). atamankimya.comscispace.com While the primary attachment in this case would likely be through the carboxylic acid, the terminal thiol group would then be available for further reactions.

The exposed thiol group on the surface can be utilized for a range of "click" chemistry reactions, similar to the post-polymerization modifications. Thiol-ene chemistry is a powerful tool for surface functionalization, allowing for the attachment of a wide range of molecules with high efficiency and under mild conditions. rsc.orgsemanticscholar.orgresearchgate.net This enables the creation of surfaces with specific properties, such as hydrophobicity, biocompatibility, or the ability to bind specific biomolecules. For example, research on similar molecules like 3-mercaptopropionic acid has shown its utility in modifying the surface of nanoparticles and acting as a capping agent. atamankimya.commdpi.com

| Surface Type | Anchoring Group | Available Functional Group after Deprotection | Potential Application |

| Metal Oxides (e.g., TiO2, Al2O3) | Carboxylic Acid | Thiol | Further functionalization via thiol-ene chemistry. |

| Amine-functionalized surfaces | Carboxylic Acid | Thiol | Attachment of biomolecules or other functional moieties. |

| Gold Surfaces | Thiol (after deprotection) | Carboxylic Acid | Formation of self-assembled monolayers for sensor applications. |

Future Directions and Emerging Research Avenues

Advanced Bioproduction and Sustainable Synthesis Methodologies

The development of efficient and sustainable methods for producing 3-Acetylmercapto-butyric acid is a primary objective for its future commercial viability. While current production often relies on conventional chemical synthesis, a shift towards bioproduction could offer significant environmental and economic advantages.

Metabolic engineering of microbial hosts presents a promising avenue for the de novo biosynthesis of this compound. Although direct microbial production of this specific compound is not yet established, existing research on the biosynthesis of related molecules provides a solid foundation. For instance, engineered Escherichia coli and Saccharomyces cerevisiae have been successfully utilized for the production of various organic acids, including (S)-3-hydroxybutyrate, a structural analogue of this compound. nih.gov

Future research could focus on designing and implementing novel biosynthetic pathways in robust industrial microorganisms. This would likely involve the heterologous expression of enzymes capable of introducing the thiol group and subsequent acetylation. Key enzyme classes to investigate would include acetyl-CoA transferases and enzymes involved in sulfur metabolism. A multi-pronged approach, combining pathway optimization, engineering of cofactor regeneration systems, and regulation of central metabolism, could lead to high-titer production of this compound. documentsdelivered.com

Table 1: Potential Host Organisms and Key Engineering Strategies for Bioproduction

| Host Organism | Rationale for Use | Potential Engineering Strategies |

| Escherichia coli | Well-characterized genetics and metabolism; rapid growth. | Overexpression of acetyl-CoA synthetase; introduction of a novel thioester synthesis pathway; knockout of competing metabolic pathways. |

| Saccharomyces cerevisiae | Robust tolerance to industrial conditions; GRAS status. | Engineering of pathways for precursor supply; compartmentalization of biosynthetic enzymes in organelles. |

| Clostridium species | Natural producers of butyric acid; ability to utilize diverse feedstocks. | Introduction of genes for sulfur incorporation and acetylation; enhancement of butyrate (B1204436) pathway flux. osti.gov |

The economic feasibility of large-scale bioproduction is intrinsically linked to the cost of feedstocks. Therefore, a critical area of future research is the adaptation of engineered microbial strains to utilize low-cost, renewable biomass. Lignocellulosic materials, such as agricultural residues and forestry waste, represent an abundant and sustainable source of fermentable sugars. google.comnih.gov

Research efforts will need to address the challenges associated with the efficient enzymatic hydrolysis of these complex feedstocks and the detoxification of inhibitory compounds generated during pretreatment. Furthermore, developing microbial strains capable of co-fermenting hexose and pentose sugars derived from lignocellulose will be crucial for maximizing carbon utilization and process efficiency. The use of industrial byproducts, such as glycerol (B35011) from biodiesel production, also presents an attractive option for cost-effective and sustainable synthesis.

Novel Functionalization and Derivatization Strategies

The chemical structure of this compound, with its carboxylic acid group and acetylmercapto moiety, provides a versatile platform for the development of novel functional materials and therapeutic agents.

The thiol group, which can be unmasked from the acetylmercapto moiety, is a highly reactive functional group that can participate in various conjugation chemistries. This makes this compound an excellent candidate for the development of multifunctional probes for bioimaging and diagnostics. For example, similar acetylmercapto-containing compounds, such as SAMSA-fluorescein, are used to create fluorescent protein conjugates. fishersci.nlacs.org

Future research could explore the synthesis of this compound derivatives conjugated to fluorophores, magnetic nanoparticles, or positron-emitting radionuclides for use in fluorescence microscopy, magnetic resonance imaging (MRI), and positron emission tomography (PET), respectively. Furthermore, the carboxylic acid group can be functionalized with targeting ligands, such as antibodies or peptides, to direct these probes to specific cells or tissues. snmjournals.org A patent has described the use of S-acetyl-mercapto succinic anhydride to introduce reactive thiol groups into antibodies, highlighting the potential of this chemistry in bioconjugation. google.com

The ability of this compound to engage in both hydrogen bonding (via its carboxylic acid) and coordination with metal ions (via its sulfur atom) makes it an intriguing building block for the construction of supramolecular assemblies. These ordered structures could find applications in drug delivery, catalysis, and sensor technology.

Future work could investigate the self-assembly of this compound derivatives into well-defined nanostructures, such as micelles, vesicles, or nanofibers. The incorporation of this compound into metal-organic frameworks (MOFs) or coordination polymers could also lead to materials with novel electronic and catalytic properties. The thioester group could serve as a latent thiol for post-assembly modification, allowing for the dynamic functionalization of these supramolecular systems.

Mechanistic Elucidation of Biological Actions in Diverse Organisms (Non-Human)

While the biological effects of butyric acid are well-documented, particularly its role as an energy source for colonocytes and a histone deacetylase inhibitor, the specific physiological functions of this compound remain largely unexplored. nih.gov Research into its effects on a variety of non-human organisms could reveal novel mechanisms of action and potential applications in agriculture and veterinary medicine.

In the realm of microbiology , studies could investigate the impact of this compound on microbial growth, metabolism, and virulence. youtube.comyoutube.com It is plausible that this compound could modulate quorum sensing pathways or interfere with key metabolic processes in pathogenic bacteria. A derivative of butyric acid has already been shown to inhibit the growth of Staphylococcus aureus. nih.gov

In plant science , the role of this compound as a signaling molecule or a precursor for secondary metabolites could be explored. Indole-3-butyric acid, a well-known auxin, plays a crucial role in plant growth and development, particularly in root formation. nih.gov Investigating whether this compound or its derivatives exhibit similar hormonal activities or influence plant responses to biotic and abiotic stress could open up new avenues for crop improvement.

In animal models , research could focus on the metabolic fate of this compound and its effects on gut health, immune function, and energy metabolism. The thioester bond may be hydrolyzed by endogenous esterases, releasing butyric acid and acetyl-coenzyme A, both of which are key players in cellular metabolism. Understanding the pharmacokinetics and pharmacodynamics of this compound will be essential for evaluating its potential as a therapeutic agent or a feed additive in livestock. The metabolism of related compounds like 3-hydroxybutyrate is an area of active research. nih.gov

Deepening Understanding of Metabolic Roles

Future research could significantly deepen our understanding of the metabolic roles of this compound by focusing on the biochemical behavior of its core components: a butyric acid backbone and a thioester group.

Thioesters are crucial intermediates in numerous biosynthetic and degradative pathways, including the metabolism of fatty acids. libretexts.orgwikipedia.org In biological systems, thioesters like acetyl-CoA are central to cellular metabolism. libretexts.orgwikipedia.org The thioester bond in this compound is an "energy-rich" functionality. chemrxiv.org This suggests that the compound could be readily hydrolyzed to butyric acid and N-acetylcysteamine, releasing energy that could be utilized in various cellular processes.

The metabolic fate of the butyric acid released from this hydrolysis would likely follow well-established pathways. Butyric acid is a short-chain fatty acid that serves as a primary energy source for colonocytes and is involved in maintaining gut homeostasis. nih.gov Derivatives of butyric acid have been shown to possess anti-inflammatory properties and may play a role in weight management. extrapolate.com

Future investigations could employ metabolomics and flux analysis to trace the metabolic fate of this compound within cellular systems. Such studies would help to elucidate whether it acts as a pro-drug for butyric acid, or if the intact molecule has unique metabolic functions.

Exploration of Interorganismal Interactions (e.g., microbiota research in animals)

The gut microbiota plays a significant role in the metabolism of various dietary components, including organosulfur compounds. nih.gov Given that this compound is an organosulfur compound, its interaction with the gut microbiome presents a compelling area for future research.

The gut microbiota is known to metabolize sulfur-containing amino acids, which can influence the production of hydrogen sulfide, a key signaling molecule in the gut. frontiersin.orgbiorxiv.org Research into how the gut microbiome metabolizes this compound could reveal its potential to modulate the composition and function of the gut microbial community. For instance, the butyric acid released upon hydrolysis could selectively promote the growth of butyrate-producing bacteria, which are generally considered beneficial for gut health. nih.gov

Studies involving animal models could be designed to investigate the effects of this compound supplementation on the gut microbiome. Techniques such as 16S rRNA gene sequencing and metagenomic analysis could be used to characterize changes in the microbial population and their functional capacity. These studies could provide insights into whether this compound could be used as a prebiotic or to otherwise support a healthy gut ecosystem.

Chemoinformatics and Artificial Intelligence in Compound Design and Activity Prediction